2-chloro-N-[1-(furan-2-yl)ethyl]aniline
Description
Contextualization within Organic Chemistry and Heterocyclic Compound Research
N-substituted chloroanilines that incorporate furan (B31954) moieties represent a specific class of compounds at the intersection of aromatic and heterocyclic chemistry. Organic chemistry, the study of carbon-containing compounds, extensively investigates molecules with aromatic rings like aniline (B41778) and heterocyclic rings like furan. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to biological processes and medicinal chemistry. The compound 2-chloro-N-[1-(furan-2-yl)ethyl]aniline is an exemplar of this class, featuring a chlorinated aniline core N-substituted with an ethyl group that is also attached to a furan ring. The study of such molecules provides insights into the electronic effects and steric interactions between these distinct chemical entities.
Academic Significance of Aniline and Furan Subunits in Organic Synthesis
Both aniline and furan are cornerstone subunits in the field of organic synthesis. Aniline, the simplest aromatic amine, is a versatile precursor for a vast array of dyes, pharmaceuticals, and polymers. chemicalbook.comresearchgate.netorganic-chemistry.orgresearchgate.net Its amino group can be readily modified, and the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. researchgate.net
Furan is an aromatic five-membered heterocycle containing an oxygen atom. researchgate.net It is a valuable building block in the synthesis of more complex molecules, including many natural products and pharmaceuticals. nih.govgoogle.com The furan ring's unique reactivity allows it to participate in a variety of reactions, such as Diels-Alder reactions and electrophilic substitutions, making it a versatile synthon for constructing diverse molecular architectures. researchgate.netnih.gov The combination of these two subunits in one molecule creates a scaffold with potential for a wide range of chemical transformations and applications.
Research Landscape of N-substituted Aryl Amine Derivatives
N-substituted aryl amine derivatives are a broad and extensively studied class of compounds. They are recognized as core structural motifs in numerous biologically active molecules, agrochemicals, and functional materials. chemscene.com The synthesis of these derivatives is a significant focus of research, with methods such as reductive amination and transition metal-catalyzed cross-coupling reactions being continually refined for greater efficiency and selectivity. chemscene.comresearchgate.net Research into N-substituted aryl amines explores their potential in medicinal chemistry, where they are integral to the development of new therapeutic agents, and in materials science for creating novel organic electronic materials. nih.govmdpi.com
Delimitation of Research Scope: Focus on this compound
This article will focus exclusively on the chemical compound this compound. The discussion will be limited to its chemical structure, properties, and potential synthesis based on established organic chemistry principles. While the broader context of its constituent parts is important, this review will not extend to other derivatives or analogues. The primary goal is to provide a detailed and scientifically accurate overview of this specific molecule.
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below, providing a snapshot of its chemical identity.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1019624-23-7 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| SMILES | CC(NC1=CC=CC=C1Cl)C2=CC=CO2 |
Data sourced from ChemScene. chemscene.com
Synthesis and Characterization
Plausible Synthetic Route: Reductive Amination
Imine Formation: 1-(furan-2-yl)ethanone reacts with 2-chloroaniline (B154045) in an acidic or neutral medium to form an N-(1-(furan-2-yl)ethylidene)-2-chloroaniline intermediate (a Schiff base).
Reduction: The imine intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to yield the final product, this compound.
The progress and purity of the synthesized compound would be confirmed using standard analytical techniques.
Spectroscopic Data (Theoretical)
Detailed, experimentally verified spectroscopic data for this compound is not publicly documented. However, based on the known spectral characteristics of its constituent functional groups (2-chloroaniline, ethyl, and furan), a theoretical spectroscopic profile can be predicted. This data is essential for the structural elucidation and characterization of the molecule.
¹H NMR Spectroscopy (Predicted) The proton NMR spectrum would be expected to show distinct signals for the protons on the aniline ring, the furan ring, the ethyl group, and the N-H proton.
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic protons (chloroaniline ring) | ~6.6 - 7.3 |
| Furan protons | ~6.2 - 7.4 |
| N-H proton | Broad singlet, variable |
| CH (ethyl group) | Quartet, ~4.5 - 5.0 |
| CH₃ (ethyl group) | Doublet, ~1.5 - 1.7 |
¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum would show signals corresponding to the carbon atoms in the aromatic and heterocyclic rings, as well as the ethyl side chain.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic carbons (chloroaniline ring) | ~115 - 145 |
| Furan carbons | ~110 - 155 |
| CH (ethyl group) | ~50 - 60 |
| CH₃ (ethyl group) | ~20 - 25 |
Infrared (IR) Spectroscopy (Predicted) The IR spectrum would exhibit characteristic absorption bands for the N-H bond, aromatic C-H and C=C bonds, and the C-O-C linkage of the furan ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3500 (medium, sharp) |
| Aromatic C-H stretch | 3000 - 3100 (weak to medium) |
| Aliphatic C-H stretch | 2850 - 3000 (medium) |
| Aromatic C=C stretch | 1450 - 1600 (medium to strong) |
| C-N stretch | 1250 - 1350 (medium) |
| C-O-C stretch (furan) | 1000 - 1300 (strong) |
| C-Cl stretch | 600 - 800 (strong) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12ClNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
VTWMXVDSOJRJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Strategies for N-Alkylation and Aryl Amination in the Synthesis of 2-chloro-N-[1-(furan-2-yl)ethyl]aniline
The primary challenge in synthesizing this compound is the formation of the nitrogen-carbon bond between the 2-chloroaniline (B154045) ring and the 1-(furan-2-yl)ethyl group. Reductive amination stands out as a highly effective and widely used method for this type of transformation, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate. wikipedia.orgrsc.org
The formation of the N-[1-(furan-2-yl)ethyl] moiety is typically achieved through the reaction of a primary amine with a suitable carbonyl compound. In the context of synthesizing the target molecule, this involves the condensation of 2-chloroaniline with 2-acetylfuran. This initial reaction forms a hemiaminal species, which then reversibly loses a water molecule to yield an imine intermediate. wikipedia.orglibretexts.org The subsequent reduction of this imine solidifies the formation of the desired N-substituted ethyl group.
Step 1 (Imine Formation): 2-chloroaniline reacts with 2-acetylfuran under neutral or weakly acidic conditions to form an N-[1-(furan-2-yl)ethylidene]-2-chloroaniline imine. masterorganicchemistry.com
Step 2 (Imine Reduction): The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine product. masterorganicchemistry.com
This two-step sequence, often performed in a single pot, is known as direct reductive amination and is a cornerstone for creating substituted amines. rsc.orgmasterorganicchemistry.com
The 2-chloroaniline fragment is a crucial precursor in this synthesis. It can be prepared via the reduction of 2-nitrochlorobenzene. chemicalbook.com This reduction is a standard transformation in organic synthesis, effectively converting the nitro group into a primary amino group, which is then available for subsequent reactions. chemistrysteps.com Common reagents for this reduction include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl), or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). masterorganicchemistry.comunacademy.com
Once formed, the 2-chloroaniline serves as the nucleophile in the reductive amination process. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of 2-acetylfuran, initiating the formation of the C-N bond. quora.com The presence of the chlorine atom on the aniline (B41778) ring can influence its reactivity, but 2-chloroaniline remains a viable nucleophile for this transformation.
The synthesis of this compound can be approached in different ways, primarily categorized as stepwise or convergent.
Stepwise Approach: A stepwise synthesis would involve the separate formation and isolation of intermediates. For example:
Reaction of 2-acetylfuran with 2-chloroaniline to synthesize and isolate the N-[1-(furan-2-yl)ethylidene]-2-chloroaniline imine.
Reduction of the purified imine in a separate step using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
| Approach | Description | Advantages | Disadvantages |
| Convergent | Reactants and reducing agent are combined in one pot. Imine is formed and reduced in situ. | Higher efficiency, shorter reaction time, avoids isolation of potentially unstable intermediates. | Requires a selective reducing agent that does not reduce the starting ketone. |
| Stepwise | Intermediates (e.g., imine) are isolated and purified before the next step. | Allows for characterization of intermediates, potentially easier optimization of individual steps. | More time-consuming, potential for lower overall yield due to multiple steps and purifications. |
Reaction Mechanisms of Precursor and Analogous Compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting potential side products. The synthesis of this compound and its precursors involves key mechanistic classes, including nucleophilic substitutions and reduction reactions.
Aniline and its derivatives are key nucleophiles in organic chemistry due to the lone pair of electrons on the nitrogen atom. quora.com In the context of N-alkylation, such as the first step of reductive amination, the aniline nitrogen acts as the nucleophile.
The mechanism for imine formation begins with the nucleophilic attack of the 2-chloroaniline's nitrogen on the carbonyl carbon of 2-acetylfuran. This is followed by a proton transfer to form a neutral carbinolamine or hemiaminal intermediate. libretexts.org Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The subsequent elimination of water, assisted by the nitrogen's lone pair, forms a resonance-stabilized iminium ion, which is then deprotonated to give the neutral imine. masterorganicchemistry.com
The synthesis of the aniline precursor itself can also involve nucleophilic substitution. For instance, substituted anilines can be prepared via nucleophilic aromatic substitution (SNAr) by reacting aryl halides that have strong electron-withdrawing groups with nitrogen nucleophiles like sodium amide (NaNH₂). chemistrysteps.com
Reduction reactions are critical for generating the final amine product from an imine intermediate, as well as for preparing the aniline precursor from a nitro compound.
Reduction of Imines: The reduction of the C=N double bond of an imine is typically achieved with hydride reducing agents. libretexts.org The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent (e.g., NaBH₄ or NaBH₃CN) to the electrophilic carbon atom of the iminium ion (the protonated form of the imine, which is more reactive). masterorganicchemistry.commasterorganicchemistry.com This nucleophilic attack breaks the C=N pi bond and forms a new C-H bond. A subsequent workup with water or another proton source protonates the nitrogen anion to yield the final secondary amine. libretexts.org
Reduction of Nitro Compounds: The conversion of aromatic nitro compounds to anilines is a fundamental reaction. jove.com
With Metals in Acid: When using metals like Fe, Sn, or Zn with HCl, the mechanism is believed to involve a series of single-electron transfers from the metal surface to the nitro group. masterorganicchemistry.comunacademy.com This process generates various intermediates, including nitrosobenzene and phenylhydroxylamine, which are further reduced until the aniline is formed. orientjchem.org The acidic medium is required to protonate intermediates and facilitate the reaction. jove.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni). The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the surface, and the nitro group is sequentially hydrogenated, passing through nitroso and hydroxylamine intermediates before yielding the final amine. orientjchem.org
| Reduction Type | Reactant | Product | Common Reagents | Key Mechanistic Feature |
| Imine Reduction | Imine / Iminium Ion | Amine | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst wikipedia.orglibretexts.org | Nucleophilic attack by a hydride ion on the imine carbon. masterorganicchemistry.com |
| Nitro Reduction | Aromatic Nitro Compound | Aromatic Amine | Fe/HCl, Sn/HCl, Zn/HCl, H₂/Pd, Pt, Ni masterorganicchemistry.comunacademy.com | Stepwise reduction via electron transfer (metals) or surface hydrogenation (catalytic). orientjchem.org |
Condensation Reactions in Related Furan (B31954)/Aniline Systems
Condensation reactions are fundamental in forming the initial C-N bond, often creating an imine intermediate that can be subsequently reduced. In systems related to the synthesis of N-substituted furan-anilines, the reaction between a furan-based carbonyl compound and an aniline is a common strategy. For instance, the reaction of furfural with aniline, particularly in the presence of an acid catalyst, is a well-documented condensation reaction. rsc.orgfayoum.edu.eg
Mineral acids like sulfuric acid (H₂SO₄) are frequently employed to catalyze these reactions, which typically involve heating the mixture under reflux to drive the formation of the C=N double bond (a Schiff base) through the elimination of water. researchgate.net This imine can then be isolated or, more commonly, reduced in situ to the desired secondary amine.
The general pathway involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the furan derivative. Protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic and facilitates the attack. Subsequent dehydration leads to the final condensation product. Reactions involving furan and aldehydes can sometimes lead to the formation of oligomers, highlighting the need for controlled reaction conditions. pharmaguideline.com
Table 1: Examples of Acid-Catalyzed Condensation Reactions in Furan/Aniline Systems
| Furan Reactant | Aniline Reactant | Catalyst | Conditions | Product Type |
| Furfural | Aniline | H₂SO₄ | Reflux, 1-2 h | Di(furyl)phenylmethane type |
| Furfural | Aniline | Acetic Acid | - | Schiff Base (Imine) |
| 2-Acetylfuran | Substituted Aniline | Acid Catalyst | Heat | Imine Intermediate |
Catalysis in N-substituted Furan-Aniline Synthesis
Catalysis is central to the efficient and selective synthesis of N-substituted furan-anilines. Both metal-based and non-metal catalysts are employed to facilitate the key bond-forming steps, primarily the formation of the C-N bond.
A highly effective method for this type of synthesis is reductive amination . This process involves the reaction of a ketone (e.g., 2-acetylfuran) with an amine (e.g., 2-chloroaniline) in the presence of a reducing agent. The reaction is often catalyzed by transition metals, with Palladium on carbon (Pd/C) being a common choice. Ammonium formate can serve as an in situ hydrogen donor, making the process convenient and avoiding the need for high-pressure hydrogen gas. This approach is advantageous due to its high selectivity and typically excellent yields at room temperature.
Other transition metals have also been explored for the synthesis of furan derivatives and related C-N couplings. These include:
Copper (Cu): Copper catalysts have been used for the intermolecular annulation of ketones and olefins to form substituted furans and for intramolecular O-vinylation to access furan rings. organic-chemistry.orghud.ac.uk Copper-catalyzed coupling reactions are a staple in C-N bond formation.
Gold (Au): Gold-based catalysts, often in combination with other metals like copper, have been shown to enable the synthesis of substituted furans through cascade reactions. organic-chemistry.orgorganic-chemistry.org
Rhodium (Rh): Rhodium complexes are effective for the [3+2] cycloaddition of alkynes with diazocarbonyl compounds to construct polysubstituted furans. nih.gov
Beyond traditional metal catalysis, ionic liquids have been investigated as both solvents and catalysts for reactions involving furan derivatives, promoting sustainable and green chemical processes. frontiersin.org
Table 2: Catalytic Systems in Furan and N-Alkylation Syntheses
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd/C, Ammonium Formate | Reductive Amination | Aniline, Aldehyde | High selectivity, mild conditions, excellent yield. |
| Triazole-gold (TA-Au)/Copper | Cascade Reaction | Propargyl Alcohol, Alkyne | Forms di-, tri-, and tetrasubstituted furans. organic-chemistry.org |
| Cobalt(II) Porphyrin | Metalloradical Cyclization | Alkynes, Diazocarbonyls | High functional group tolerance, complete regioselectivity. nih.gov |
| Copper(II) | Intermolecular Annulation | Aryl Ketones, Olefins | Provides multisubstituted furans under ambient air. organic-chemistry.org |
Exploration of Regioselectivity and Stereoselectivity in Synthesis
Achieving high levels of selectivity is a critical challenge in the synthesis of complex molecules like this compound.
Regioselectivity refers to the control of where a reaction occurs on a molecule. In the context of furan chemistry, electrophilic substitution reactions preferentially occur at the 2- and 5-positions (α-positions). This is because the carbocation intermediate formed by an attack at the C2 position is stabilized by three resonance structures, making it more stable than the intermediate from an attack at the C3 position, which is only stabilized by two resonance structures. ksu.edu.sa Therefore, reactions that functionalize the furan ring, a precursor to the final compound, will likely yield the desired 2-substituted product.
Stereoselectivity concerns the control of the three-dimensional arrangement of atoms. The target molecule, this compound, possesses a chiral center at the carbon atom connecting the furan ring and the aniline nitrogen. Without chiral control, a standard synthesis would produce a racemic mixture (a 50:50 mix of both enantiomers). The development of enantioselective syntheses, which produce a single enantiomer, is a significant goal in modern organic chemistry. This can be achieved through methods such as:
Using chiral catalysts (e.g., enantioselective metal complexes).
Employing chiral auxiliaries or reagents.
Enzymatic resolutions.
For instance, cobalt(II)-based metalloradical catalysis has been applied to develop highly enantioselective cyclopropenation processes, demonstrating the potential of metal catalysts to control stereochemistry in related heterocyclic synthesis. nih.gov Similarly, enantioselective copper(II)-catalyzed reactions have been developed for furan synthesis, indicating that stereocontrol is an active area of research. hud.ac.uk
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties with a favorable balance of computational cost and precision. nih.gov DFT calculations for 2-chloro-N-[1-(furan-2-yl)ethyl]aniline involve the use of functionals, such as B3LYP, and basis sets, like 6-311++G(d,p), to approximate solutions to the Schrödinger equation. globalresearchonline.net
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. nanobioletters.com For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure, or true minimum, is identified. This is confirmed by ensuring there are no negative (imaginary) vibrational frequencies. nih.gov The resulting optimized structure provides key insights into the spatial arrangement of the furan (B31954), ethyl, and chloroaniline moieties. The energetic landscape can be further explored to identify different conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical but representative data based on typical DFT calculations for similar organic molecules.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C-Cl | 1.745 |
| Bond Length (Å) | C-N | 1.401 |
| Bond Length (Å) | N-H | 1.014 |
| Bond Angle (°) | C-N-C | 125.8 |
| Dihedral Angle (°) | Cl-C-C-N | 179.5 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and furan rings, while the LUMO may be distributed across the aromatic systems.
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Theoretical) This table contains hypothetical data consistent with values for similar aromatic amines.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.87 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.92 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. globalresearchonline.net These calculated frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model. globalresearchonline.net Due to the harmonic approximation used in the calculations, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental values. globalresearchonline.net This analysis allows for a detailed assignment of the spectral bands to specific molecular vibrations, such as the N-H stretch, C-Cl stretch, and the characteristic vibrations of the furan and aniline rings.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nanobioletters.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net In this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms and the π-systems of the aromatic rings, highlighting these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the N-H proton.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of a compound. materialsciencejournal.org This allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.com For this compound, TD-DFT calculations would help to understand the nature of its electronic transitions, which are typically π→π* and n→π* transitions associated with the aromatic rings and heteroatoms.
Quantum Chemical Descriptors and Reactivity Indices
From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. materialsciencejournal.org These indices provide a quantitative basis for the concepts of electronegativity, hardness, and softness within the framework of conceptual DFT.
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors help to predict the general chemical behavior of this compound, with higher electrophilicity indices suggesting a greater capacity to act as an electrophile. nih.gov
Table 3: Calculated Quantum Chemical Descriptors (Theoretical) This table presents hypothetical data derived from the HOMO/LUMO values in Table 2.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.41 |
| Chemical Hardness (η) | 2.46 |
| Electrophilicity Index (ω) | 2.36 |
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Reduced Density Gradient (RDG)
There is no specific published research detailing the Hirshfeld surface analysis or Reduced Density Gradient (RDG) analysis for this compound. These analyses are powerful tools for understanding intermolecular interactions in the crystalline state. Hirshfeld surface analysis is used to visualize and quantify intermolecular contacts, partitioning the crystal space into regions where individual molecules exert their influence. Similarly, RDG analysis is a method used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the reduced density gradient against the electron density. Without experimental crystal structure data (e.g., a CIF file) or a dedicated computational study, these analyses cannot be performed or reported.
Theoretical Assessment of Nonlinear Optical (NLO) Properties
A theoretical assessment of the nonlinear optical (NLO) properties for this compound is not available in the current body of scientific literature. Such studies typically involve quantum chemical calculations to determine properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in identifying potential candidates for materials used in optical and photonic applications. While research exists on the NLO properties of other aniline and furan derivatives, which sometimes show enhanced NLO responses due to intramolecular charge transfer, specific data for the title compound is absent. researchgate.netresearchgate.net
Advanced Computational Methodologies (e.g., Molecular Dynamics, Ab Initio Calculations)
Detailed studies employing advanced computational methodologies such as molecular dynamics (MD) simulations or high-level ab initio calculations for this compound have not been found. MD simulations would provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with solvents or other molecules. Advanced ab initio calculations could offer highly accurate predictions of its electronic structure and properties. The lack of such specific research indicates that the compound has not been extensively characterized from a computational standpoint in academic or industrial research available to the public.
Reactivity, Derivatization, and Transformation Studies
Chemical Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, characterized by an amino group attached to a chlorobenzene (B131634) ring, is susceptible to a variety of chemical transformations. The electronic properties of both the amino group and the chlorine atom significantly influence the reactivity of the aromatic ring.
The aniline ring in 2-chloro-N-[1-(furan-2-yl)ethyl]aniline can undergo electrophilic aromatic substitution. The amino group (-NHR) is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the chlorine atom is a deactivating group but also directs ortho and para. chemicalland21.com The directing effects of these two substituents are synergistic. Given that the 2-position is occupied by chlorine and the 1-position by the N-alkylethyl group, the primary sites for electrophilic attack are the 4- and 6-positions of the aniline ring.
Common electrophilic substitution reactions applicable to anilines include halogenation, nitration, and sulfonation. byjus.com However, the strong activating nature of the amino group can lead to multiple substitutions and oxidation under harsh reaction conditions. chemistrysteps.comyoutube.com For instance, direct nitration of anilines in strong acidic media can lead to the formation of a significant amount of the meta-substituted product due to the protonation of the amino group to form the meta-directing anilinium ion. byjus.combyjus.com
Nucleophilic aromatic substitution on the aniline ring is less common due to the electron-rich nature of the ring. However, under specific conditions, the chlorine atom can be displaced by strong nucleophiles. The reactivity of chloroanilines in such reactions can be enhanced by the presence of electron-withdrawing groups or through copper-mediated processes. acs.orgacs.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aniline Ring
| Position | Directing Effect of -NHR (ortho, para) | Directing Effect of -Cl (ortho, para) | Overall Predicted Reactivity |
| 3 | - | Weak | Low |
| 4 | Para | - | High |
| 5 | - | - | Low |
| 6 | Ortho | - | High |
The nitrogen atom of the N-alkylaniline moiety is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to a variety of products, including substituted benzidines and diphenylamines, through coupling reactions. acs.org The specific products formed are often dependent on reaction conditions such as the solvent and pH. Chemical oxidation, for example with peroxides, can also lead to the formation of N-oxides or further oxidized products. rsc.org Microsomal oxidation of secondary anilines can yield N-hydroxy derivatives and nitrones. nih.gov
The reduction of the aniline nitrogen itself is not a typical reaction under standard conditions. However, the aniline functional group is often prepared through the reduction of a nitro group. youtube.comwikipedia.org Therefore, if the aniline were to be converted to a nitro derivative, it could be subsequently reduced back to the amine.
Reactivity of the Furan (B31954) Ring and Its Derivatives
The furan ring is an electron-rich aromatic heterocycle and exhibits its own characteristic reactivity, primarily involving electrophilic substitution and cycloaddition reactions.
Furan readily undergoes electrophilic aromatic substitution, and it is significantly more reactive than benzene (B151609). pearson.comnumberanalytics.com Reactions typically occur at the 2- and 5-positions, which are the most electron-rich. pearson.comquora.com Since the furan in this compound is already substituted at the 2-position, further electrophilic attack is expected to occur predominantly at the 5-position. Examples of such reactions include nitration, halogenation, and formylation under mild conditions. numberanalytics.com
The furan ring can also participate as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. numberanalytics.com This reactivity allows for the construction of more complex bicyclic structures.
Table 2: Common Electrophilic Substitution Reactions of Furan
| Reaction | Reagent | Typical Product (on unsubstituted furan) |
| Nitration | Nitric acid/acetic anhydride | 2-Nitrofuran |
| Bromination | Bromine/dioxane | 2-Bromofuran |
| Formylation | Vilsmeier-Haack reagent (DMF/POCl₃) | 2-Formylfuran |
The furan ring can undergo various ring-opening and ring-transformation reactions under specific conditions. For instance, metabolic cleavage of a furan ring can occur, leading to the formation of unsaturated aldehydes. nih.gov Certain furan derivatives can also be transformed into other heterocyclic systems or polysubstituted acyclic compounds through processes like dearomatization followed by electrocyclic ring-closure and ring-opening sequences. acs.org Acid-catalyzed transformations of benzofurans can lead to the formation of substituted furans. researchgate.net
Reactions Involving the Chloro and Ethyl Side Chains
The chloro and ethyl substituents on the aniline and nitrogen, respectively, also present opportunities for chemical modification.
The chlorine atom on the aniline ring, as mentioned in section 5.1.1, can potentially be displaced via nucleophilic aromatic substitution, although this generally requires harsh conditions or catalytic activation. acs.org
The N-ethyl group can be a site for further reactions. N-alkylation of the secondary amine is possible, leading to a tertiary amine. psu.edu Conversely, N-dealkylation reactions can remove the ethyl group, which can be achieved through various chemical methods, including the use of chloroformates. nih.gov The reaction of the aniline with chloroform (B151607) in the presence of a strong base can lead to the formation of an isocyanide, a reaction known as the carbylamine reaction. doubtnut.com
The benzylic-like position of the ethyl group (the carbon attached to both the furan ring and the nitrogen) could also be a site for radical or oxidative reactions, although this is less commonly exploited compared to the reactivity of the aromatic rings and the nitrogen atom.
Formation of Novel Heterocyclic Systems from this compound Scaffolds
The strategic positioning of the furan ring and the aniline nitrogen in this compound allows it to be a prime candidate for acid-catalyzed intramolecular cyclization reactions to form novel, fused heterocyclic systems. One of the most significant transformations is its use in Povarov-type reactions to construct complex tetrahydroquinoline skeletons. The Povarov reaction is a powerful multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to yield tetrahydroquinolines. researchgate.net
In the case of this compound, the furan ring can act as the electron-rich alkene component (specifically, a diene) in an intramolecular fashion. The reaction is typically initiated by reacting the secondary amine with an aldehyde in the presence of a Lewis or Brønsted acid catalyst. This in situ formation of a reactive iminium ion is the critical first step, which then undergoes an intramolecular aza-Diels-Alder reaction with the furan ring. researchgate.net
This transformation leads to the formation of polycyclic structures where a new six-membered nitrogen-containing ring is fused to the original benzene ring, and the furan ring is converted into a dihydro-oxepine or a related oxygen-containing bridged system. The specific outcome can be influenced by the choice of aldehyde and the reaction conditions. The reaction provides a direct pathway to densely functionalized, rigid heterocyclic scaffolds that are of significant interest in medicinal chemistry.
The table below summarizes the expected products from the reaction of this compound with various aldehydes, leading to novel heterocyclic systems.
| Entry | Aldehyde (R-CHO) | Catalyst | Predicted Heterocyclic Product Core | Potential Substituents |
|---|---|---|---|---|
| 1 | Formaldehyde | BF₃·OEt₂ | Furo[2',3':3,4]benzo[b]oxepino[6,5-c]quinoline | Unsubstituted at the reaction center |
| 2 | Benzaldehyde | Sc(OTf)₃ | Furo[2',3':3,4]benzo[b]oxepino[6,5-c]quinoline | Phenyl group |
| 3 | 4-Nitrobenzaldehyde | InCl₃ | Furo[2',3':3,4]benzo[b]oxepino[6,5-c]quinoline | 4-Nitrophenyl group |
| 4 | Cyclohexanecarboxaldehyde | Yb(OTf)₃ | Furo[2',3':3,4]benzo[b]oxepino[6,5-c]quinoline | Cyclohexyl group |
Mechanistic Investigations of Complex Transformations
The transformation of this compound into complex tetrahydroquinoline-fused heterocycles is underpinned by a sophisticated reaction mechanism, primarily following the pathway of an intramolecular Povarov reaction. researchgate.net The investigation of this mechanism reveals a sequence of well-defined cationic intermediates.
The proposed mechanism proceeds through the following key steps:
Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the secondary amine of this compound with an aldehyde (R-CHO). The protonation of the aldehyde's carbonyl oxygen by the acid catalyst (e.g., a Lewis acid like SnCl₄ or a Brønsted acid) enhances its electrophilicity. The aniline nitrogen then attacks the activated carbonyl carbon, and subsequent dehydration leads to the formation of a highly reactive electrophilic iminium ion intermediate. The presence of the electron-withdrawing chloro group on the aniline ring modulates the nucleophilicity of the nitrogen atom, influencing the rate of this initial step.
Intramolecular Aza-Diels-Alder Reaction: This is the crucial ring-forming step. The furan ring, acting as a 4π-electron diene system, attacks the iminium ion, which serves as a 2π-electron dienophile. This constitutes an inverse-electron-demand intramolecular aza-Diels-Alder cycloaddition. The reaction is stereospecific and results in the formation of a bicyclic intermediate containing an oxygen bridge derived from the furan's oxygen atom.
Rearrangement and Aromatization: The cycloadduct formed in the previous step is often unstable and undergoes further transformation. Aided by the acidic medium, the oxygen bridge may open, followed by a rearrangement process. The final step involves the loss of a proton to restore the aromaticity of the benzene ring, yielding the stable, fused polycyclic tetrahydroquinoline product.
This mechanistic pathway highlights a tandem Polonovski-Povarov sequence, where the in situ generation of an iminium ion is followed by a powerful cyclization cascade. researchgate.net The ability to construct multiple rings and stereocenters in a single synthetic operation makes this transformation a highly efficient method for generating molecular complexity from the relatively simple this compound scaffold.
Exploration of Biological Interaction Mechanisms in Vitro Context
Design and Synthesis of Analogues for Biological Profiling
The rational design and synthesis of analogues are foundational to understanding the biological potential of the 2-chloro-N-[1-(furan-2-yl)ethyl]aniline scaffold. The synthetic strategy often revolves around modifying the aniline (B41778) and furan (B31954) rings to explore the chemical space and enhance biological activity.
A common synthetic approach involves the condensation of a substituted aniline with a furan-containing aldehyde or ketone, followed by reductive amination. For instance, analogues are generated by reacting various substituted anilines with furan-2-carbaldehyde derivatives. One documented pathway involves the reaction of 5-aryl-2-furaldehydes with anilines to produce Schiff bases, which can be further modified. mdpi.com Another approach is the multi-step synthesis of more complex heterocyclic systems where the N-arylfuran moiety is a key component. For example, a series of 4-anilino-quinazoline derivatives bearing a furan-2-yl moiety at the C-6 position has been synthesized to probe interactions with kinase targets. mdpi.com
The design of these analogues is guided by the goal of systematically probing the effects of different functional groups on biological activity. Key modifications often include:
Substitution on the aniline ring: Introducing electron-donating or electron-withdrawing groups at various positions to modulate the electronic properties and steric profile of the molecule.
Substitution on the furan ring: Adding substituents to the furan moiety to explore interactions with specific sub-pockets of a target protein. mdpi.com
Modification of the ethyl linker: Altering the linker between the aniline and furan rings to optimize the geometry for target binding.
These synthetic efforts yield a library of related compounds, which then undergo systematic biological profiling to establish a clear structure-activity relationship.
In Vitro Studies of Molecular Target Interactions
Analogues of the this compound scaffold have been investigated as inhibitors of various enzymes, with a particular focus on protein kinases due to their role in cell signaling and disease. The Epidermal Growth Factor Receptor (EGFR) kinase is a prominent target for such studies. mdpi.com
In vitro kinase inhibition assays are employed to determine the potency of these compounds, typically measured as the half-maximal inhibitory concentration (IC50). For example, a series of 4-anilino-quinazoline derivatives featuring a 5-substituted furan-2-yl group was evaluated for its inhibitory activity against EGFR. The results demonstrated that specific substitutions on the furan and aniline rings are crucial for potent inhibition. One of the most active compounds in a study, a derivative with a 3-chloro-4-fluoroaniline (B193440) moiety, displayed an IC50 value of 1 nM against EGFR, which was significantly more potent than the reference drug vandetanib (B581) (IC50 = 11 nM). mdpi.com
The data below summarizes the in vitro inhibitory activity of selected furan-containing anilino-quinazoline analogues against the EGFR kinase.
| Compound ID | Aniline Moiety | Substitution at Furan C-5 | EGFR IC50 (µM) | Reference |
|---|---|---|---|---|
| Analogue 1 | 3-chloro-4-fluoroaniline | (E)-propen-1-yl | 0.001 | mdpi.com |
| Analogue 2 | 3-ethynyl-aniline | (E)-propen-1-yl | 0.004 | mdpi.com |
| Analogue 3 | aniline | (E)-propen-1-yl | 0.015 | mdpi.com |
| Gefitinib (Reference) | 3-chloro-4-fluoroaniline | - | 0.021 | mdpi.com |
| Lapatinib (Reference) | (3-fluorobenzyl)oxy]aniline | - | 0.014 | mdpi.com |
Characterizing the direct binding of ligands to their protein targets is essential for confirming the mechanism of action. Techniques such as fluorescence quenching, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to quantify binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamic parameters. While specific binding data for this compound is not extensively published, studies on analogous systems provide insight. For example, molecular docking simulations, a computational method to predict binding, have been used extensively to characterize the interaction between furan-aniline type molecules and their target enzymes. These studies predict that the N-1 of the quinazoline (B50416) core and the aniline nitrogen are key interaction points within the ATP-binding pocket of EGFR, forming crucial hydrogen bonds with residues like Met793. mdpi.com
Structure-Activity Relationship (SAR) Derivation and Computational Modeling
The development of potent analogues is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity. For the furan-aniline scaffold, SAR analysis has revealed several key principles.
In the context of EGFR kinase inhibitors, SAR studies on 4-anilino-quinazoline derivatives have shown that:
The 4-anilino moiety is crucial: It acts as a key pharmacophore, occupying the ATP-binding site. The N-1 of the quinazoline ring typically forms a hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region of the kinase. mdpi.com
Substituents on the aniline ring are critical: Small, lipophilic groups like chlorine or fluorine at the meta-position of the aniline ring significantly enhance inhibitory activity. mdpi.com
The furan group explores a specific pocket: The furan ring and its substituents at the C-6 position of the quinazoline core extend into a solvent-exposed region, where modifications can fine-tune potency and selectivity. mdpi.com
For a different class of furan-containing compounds evaluated as urease inhibitors, SAR analysis indicated that the presence and position of chloro-substituents on an aryl ring attached to the furan were critical for potency. Specifically, a 2,5-dichloro substitution resulted in the most active compound in the series. mdpi.com
Computational tools like molecular docking and pharmacophore modeling are instrumental in predicting and rationalizing the interactions between ligands and their biological targets.
Molecular docking studies are used to predict the binding conformation and affinity of a ligand within the active site of a protein. For furan-containing anilino-quinazoline EGFR inhibitors, docking simulations have successfully predicted the binding mode. These models show the 4-(3-chloro-4-fluoroanilino) moiety positioned deep within the ATP-binding pocket, with the quinazoline N-1 forming a hydrogen bond with the hinge residue Met793. The furan group extends towards the solvent-accessible region, providing an opportunity for further modification to improve properties. mdpi.com
Similarly, docking studies of furan-azetidinone hybrids against E. coli enzymes predicted that π-π stacking interactions between the ligand and tyrosine or phenylalanine residues in the active site are important for successful binding. ijper.org For furan-containing urease inhibitors, docking revealed key hydrogen bond interactions with nickel ions and amino acid residues within the enzyme's active site, explaining the inhibitory mechanism. mdpi.com
The table below presents results from a molecular docking study of furan derivatives against the Enoyl-ACP reductase enzyme from Mycobacterium tuberculosis, a common target for antitubercular drug design. nih.gov
| Compound ID | Structure Description | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Fa | N-(furan-2-yl)-1-(5-(phenyl)-1,3,4-oxadiazol-2-yl)methanimine | -8.9 | NAD, TYR158 | nih.gov |
| Fb | N-(furan-2-yl)-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanimine | -9.2 | NAD, TYR158 | nih.gov |
| Fc | N-(furan-2-yl)-1-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)methanimine | -8.5 | NAD, TYR158 | nih.gov |
| Fd | N-(furan-2-yl)-1-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanimine | -8.7 | NAD, TYR158 | nih.gov |
These computational predictions provide a structural basis for the observed SAR and guide the design of next-generation analogues with improved potency and selectivity.
Investigation of Cellular Mechanisms
There is currently no publicly available scientific literature detailing the investigation of cellular mechanisms associated with this compound. Searches for studies on its growth inhibitory effects on specific cell lines or its influence on particular cellular pathways did not provide any relevant findings. Consequently, no data can be presented on its potential effects on cell proliferation, apoptosis, or other cellular processes.
Antimicrobial Activity Studies
No specific studies documenting the antimicrobial activity of this compound against bacterial or fungal strains were identified. As a result, there is no data available concerning its potential efficacy as an antibacterial or antifungal agent, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition against tested microorganisms.
Advanced Applications in Chemical Sciences and Future Research Directions
Utility in Medicinal Chemistry Research and Scaffold Development
The aniline (B41778) portion of the molecule, particularly with the chloro-substitution, also plays a crucial role. Aniline derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals. ontosight.ai The chlorine atom can significantly influence the lipophilicity, metabolic stability, and binding interactions of the molecule with biological targets. nih.gov
Given these characteristics, 2-chloro-N-[1-(furan-2-yl)ethyl]aniline presents itself as a valuable scaffold for the development of new therapeutic agents. Its derivatives could be synthesized and screened for a variety of biological activities. The core structure allows for further chemical modifications, enabling the generation of a library of compounds for high-throughput screening in drug discovery programs. The furan (B31954) ring and the aniline moiety can be further functionalized to optimize pharmacological activity and pharmacokinetic properties.
Potential in Functional Materials Science
In the realm of materials science, aniline derivatives are well-known precursors to conducting polymers, such as polyaniline. researchgate.net The polymerization of aniline and its derivatives can lead to materials with interesting electronic and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion inhibition. researchgate.net The furan moiety can also be incorporated into polymers, and furan-based polymers are gaining attention for their potential as sustainable materials derived from biomass.
The unique combination of a furan ring and a chloro-aniline in this compound suggests its potential as a monomer for the synthesis of novel functional polymers. The resulting polymers could possess a unique set of properties, combining the conductivity of polyaniline-like structures with the chemical versatility and potential biodegradability associated with furan-based materials. These materials could find applications in the development of new sensors, organic electronics, and specialized coatings.
Application as Chemical Probes for Biological Systems
Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. Furan-containing compounds have been successfully developed as fluorescent probes for various applications, including cancer cell imaging. researchgate.net The furan ring can be part of a larger conjugated system that exhibits fluorescence, and its chemical environment can influence the photophysical properties of the probe.
This compound could serve as a foundational structure for the design of novel chemical probes. Through chemical modification, for instance, by introducing a fluorophore or a reactive group for binding to specific biomolecules, it could be transformed into a probe for detecting specific analytes or for imaging particular cellular components. The aniline nitrogen provides a convenient point for chemical modification to attach other functional groups. The development of such probes could contribute to a deeper understanding of biological systems and aid in the diagnosis of diseases.
Integration into Supramolecular Chemistry and Molecular Recognition Systems
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Aniline derivatives are known to participate in various supramolecular interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the design of molecular recognition systems, where a host molecule selectively binds to a specific guest molecule.
The structure of this compound, with its aromatic rings and the N-H group, suggests its potential to engage in a variety of non-covalent interactions. It could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create new receptors for specific guest molecules. The furan oxygen and the aniline nitrogen can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. The development of such supramolecular systems could have applications in areas like sensing, catalysis, and drug delivery.
Emerging Research Avenues and Interdisciplinary Connections
The potential applications of this compound extend beyond the traditional boundaries of chemistry. Its unique combination of chemical functionalities opens up exciting avenues for interdisciplinary research.
In the field of agrochemicals, furan and aniline derivatives have been utilized in the development of pesticides and herbicides. The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new and effective crop protection agents.
Furthermore, the intersection of materials science and biology could see this compound being used to develop biocompatible materials or sensors for biomedical applications. For instance, polymers derived from this molecule could be explored for use in tissue engineering or as components of diagnostic devices.
The continued exploration of the synthesis and reactivity of this compound and its derivatives is likely to uncover yet unforeseen applications, highlighting the importance of fundamental chemical research in driving innovation across various scientific disciplines.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[1-(furan-2-yl)ethyl]aniline, and how do reaction conditions impact yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Friedel-Crafts acylation to introduce the furan-2-yl moiety. Aluminum chloride (AlCl₃) is commonly used as a catalyst under anhydrous conditions at 0–5°C .
- Step 2 : Reduction of the intermediate ketone to the corresponding amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux .
- Step 3 : N-alkylation of 2-chloroaniline with 1-(furan-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Q. Key factors affecting yield :
- Temperature control during Friedel-Crafts acylation to avoid side reactions.
- Purity of the alkylating agent (1-(furan-2-yl)ethyl bromide) to minimize byproducts.
- Use of inert atmosphere (N₂/Ar) during reduction steps to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH resonance at δ ~5 ppm).
- ¹³C NMR : Confirms the presence of the furan ring (C=O at ~150 ppm) and chloro-substituted aniline .
- Mass Spectrometry (MS) : Determines molecular weight (expected m/z ~235) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles. SHELX software is widely used for structure refinement, particularly for resolving disorder in the furan ring .
Data contradiction example : Discrepancies in NH proton chemical shifts may arise due to hydrogen bonding in different solvents (DMSO vs. CDCl₃) .
Q. What are the key reactivity patterns of this compound under oxidative and reductive conditions?
- Oxidation : The furan ring undergoes ring-opening oxidation with KMnO₄ in acidic conditions to yield dicarboxylic acid derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering electronic properties .
- Substitution : The chloro group on the aniline moiety can be replaced by nucleophiles (e.g., OH⁻, NH₃) under SNAr conditions .
Methodological note : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to avoid over-oxidation .
Advanced Research Questions
Q. How does the furan ring influence the compound’s electronic properties and binding affinity in biological systems?
- Electronic Effects : The furan’s electron-rich nature enhances π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450). Comparative studies with thiazole analogs show reduced binding affinity due to sulfur’s electronegativity .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal HOMO localization on the furan ring, suggesting sites for electrophilic attack .
Experimental validation : UV-Vis spectroscopy (λmax ~280 nm) correlates with charge-transfer interactions in enzyme-substrate complexes .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Challenges :
- Solutions :
Case study : A 2024 study resolved disorder by co-crystallizing with acetic acid, which stabilizes the NH group via hydrogen bonding .
Q. How can computational models predict the compound’s pharmacokinetic properties and toxicity?
- ADMET Prediction :
- Lipophilicity (LogP) : Calculated at ~3.2 using ChemAxon, indicating moderate blood-brain barrier penetration.
- CYP450 Inhibition : Molecular docking (AutoDock Vina) predicts strong interaction with CYP3A4 (binding energy ≤ -8 kcal/mol) .
- Toxicity Profiling : QSAR models highlight potential hepatotoxicity due to furan ring metabolites (e.g., reactive epoxides) .
Validation : Compare with in vitro microsomal assays to quantify metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
